Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1244019-85-9
VCID: VC15986128
InChI: InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

CAS No.: 1244019-85-9

Cat. No.: VC15986128

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate - 1244019-85-9

Specification

CAS No. 1244019-85-9
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name butyl 6-oxo-1H-pyrimidine-4-carboxylate
Standard InChI InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12)
Standard InChI Key UWZXMCZVTXBWGH-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC(=O)NC=N1

Introduction

PropertyValue
CAS Number1244019-85-9
IUPAC Namebutyl 6-oxo-1H-pyrimidine-4-carboxylate
SMILESCCCCOC(=O)C1=CC(=O)NC=N1
Molecular Weight196.20 g/mol
SolubilityLipophilic due to butyl ester

Synthesis and Chemical Properties

The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step reactions, including condensation of aldehydes with pyrimidine precursors followed by esterification to introduce the butyl group. For example:

  • Cyclization: Urea or thiourea reacts with β-keto esters to form the pyrimidine ring.

  • Esterification: The carboxylic acid intermediate is treated with butanol under acidic conditions to yield the butyl ester.

Key reaction conditions include:

  • Catalysts: Acid (e.g., HCl) or base (e.g., NaOH) depending on the step.

  • Solvents: Ethanol or methanol for solubility and reaction efficiency.

Biological Activity and Research Findings

Pyrimidine derivatives, including butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, exhibit diverse biological activities:

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition (cell wall synthesis)
AnticancerApoptosis induction (Bcl-2 pathway)
Antiviral (potential)Integrase inhibition

Applications in Pharmaceutical Research

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:

  • Drug Discovery: Modifications at positions 4 (ester) and 6 (keto) improve pharmacokinetic profiles .

  • Enzyme Inhibitors: Pyrimidine cores are exploited in designing kinase and protease inhibitors .

Comparative Analysis with Structural Analogs

The butyl ester group enhances lipophilicity compared to shorter-chain analogs, influencing membrane permeability and metabolic stability.

CompoundMolecular FormulaKey Feature
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylateC₉H₁₂N₂O₃Butyl ester; high lipophilicity
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylateC₈H₁₀N₂O₃Ethyl ester; moderate solubility
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acidC₉H₁₀N₂O₃Cyclobutyl group; rigid structure

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